molecular formula C13H19Cl2N3 B13505571 3-[(1,4-Diazepan-1-yl)methyl]benzonitrile dihydrochloride

3-[(1,4-Diazepan-1-yl)methyl]benzonitrile dihydrochloride

Katalognummer: B13505571
Molekulargewicht: 288.21 g/mol
InChI-Schlüssel: ZJJLQRZRWCCZHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(1,4-Diazepan-1-yl)methyl]benzonitrile dihydrochloride is a chemical compound with the molecular formula C13H18ClN3 and a molecular weight of 251.76 g/mol . This compound is characterized by the presence of a diazepane ring, a benzonitrile group, and two hydrochloride ions. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 3-[(1,4-Diazepan-1-yl)methyl]benzonitrile dihydrochloride typically involves the reaction of 3-(chloromethyl)benzonitrile with 1,4-diazepane in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

3-[(1,4-Diazepan-1-yl)methyl]benzonitrile dihydrochloride undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

3-[(1,4-Diazepan-1-yl)methyl]benzonitrile dihydrochloride is used in various scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-[(1,4-Diazepan-1-yl)methyl]benzonitrile dihydrochloride involves its interaction with specific molecular targets and pathways. The diazepane ring and benzonitrile group play crucial roles in its binding to target molecules, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors .

Vergleich Mit ähnlichen Verbindungen

3-[(1,4-Diazepan-1-yl)methyl]benzonitrile dihydrochloride can be compared with other similar compounds, such as:

  • 3-[(1,4-Diazepan-1-yl)methyl]benzamide
  • 3-[(1,4-Diazepan-1-yl)methyl]benzoic acid
  • 3-[(1,4-Diazepan-1-yl)methyl]benzyl alcohol

These compounds share the diazepane ring and benzonitrile group but differ in their functional groups, leading to variations in their chemical properties and applications. The unique combination of the diazepane ring and benzonitrile group in this compound makes it particularly valuable for specific research applications .

Eigenschaften

Molekularformel

C13H19Cl2N3

Molekulargewicht

288.21 g/mol

IUPAC-Name

3-(1,4-diazepan-1-ylmethyl)benzonitrile;dihydrochloride

InChI

InChI=1S/C13H17N3.2ClH/c14-10-12-3-1-4-13(9-12)11-16-7-2-5-15-6-8-16;;/h1,3-4,9,15H,2,5-8,11H2;2*1H

InChI-Schlüssel

ZJJLQRZRWCCZHN-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCN(C1)CC2=CC(=CC=C2)C#N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.